4-Pyridinemethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

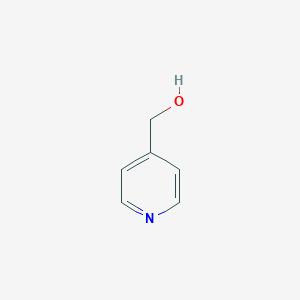

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMBWNZJOQBTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870638 | |

| Record name | 4-Pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-95-8 | |

| Record name | 4-Pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PYRIDINEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PYRIDINEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinemethanol, a pyridine (B92270) derivative with a hydroxymethyl substituent, is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural characteristics, combining the aromaticity of the pyridine ring with the reactivity of a primary alcohol, make it a versatile intermediate in organic synthesis. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties such as solubility and lipophilicity are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its synthetic utility.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [1][2][3][4][5] |

| Molecular Weight | 109.13 g/mol | [1][2][3][4][5] |

| Appearance | White to pale yellow or brown solid/crystals | [1][4] |

| Melting Point | 52-56 °C | [1][2][6][7][8] |

| Boiling Point | 107-110 °C at 1 mmHg | [1][2][6][7][8] |

| pKa (Predicted) | 13.45 ± 0.10 | [6][8] |

| Water Solubility | Soluble | [6][8] |

| logP (Octanol/Water) | 0.574 (Crippen Calculated) | [9] |

| InChI | 1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | [2][4][5] |

| SMILES | OCc1ccncc1 | [2][4] |

| CAS Number | 586-95-8 | [1][2][3][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology: Capillary Method [2][10][11][12][13]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Micro-Boiling Point Method [14][15][16][17][18]

-

Apparatus Setup: A small amount of this compound (a few drops) is placed in a small test tube or a distillation flask. A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is connected to a vacuum source and a manometer to measure the pressure.

-

Heating and Pressure Control: The system is evacuated to the desired pressure (e.g., 1 mmHg). The sample is then gently heated.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the external pressure of the system.

pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium (B92312) ion.

Methodology: Potentiometric Titration [5][19][20]

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is an issue, to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the inflection in the curve is sharpest, is determined. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the half-equivalence point.

Water Solubility Determination

Water solubility is a critical parameter for drug development, affecting absorption and distribution.

Methodology: Flask Method (OECD Guideline 105) [1][6][21][22][23]

-

Equilibration: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

logP (Octanol/Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method (OECD Guideline 107) [3][9][24][25][26]

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water. This solution is then placed in a separatory funnel with the other phase. The volume ratio of the two phases is chosen based on the expected logP value.

-

Equilibration: The funnel is shaken gently for a prolonged period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate a clean separation.

-

Concentration Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC, UV-Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthetic Utility and Applications

This compound is a valuable intermediate in organic synthesis, primarily used as a precursor for other functionalized pyridine derivatives. A prominent application is its oxidation to 4-pyridine carboxaldehyde, a key building block in the synthesis of various pharmaceuticals.[4][7][27][28][29][30][31] Pyridine-containing molecules are known to exhibit a wide range of biological activities and are often investigated as enzyme inhibitors.[32][33][34][35]

Workflow for the Synthesis of 4-Pyridine Carboxaldehyde

The following diagram illustrates a general workflow for the oxidation of this compound to 4-pyridine carboxaldehyde.

This workflow highlights the key steps involved in the chemical transformation, from the starting material to the final, characterized product. The choice of oxidizing agent and solvent can be tailored to optimize the reaction yield and purity.

Conclusion

The physicochemical properties of this compound are well-defined and critical for its application in synthetic chemistry, particularly in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of these properties. As a versatile building block, this compound will likely continue to be a compound of significant interest to researchers and scientists in the field of drug discovery and development.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. enfo.hu [enfo.hu]

- 4. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. filab.fr [filab.fr]

- 7. 4-吡啶甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. acri.gov.tw [acri.gov.tw]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. scribd.com [scribd.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. chemconnections.org [chemconnections.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. Water Solubility | Scymaris [scymaris.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]

- 31. scbt.com [scbt.com]

- 32. researchgate.net [researchgate.net]

- 33. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)pyridine, also known as 4-pyridylcarbinol, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine (B92270) ring substituted with a hydroxymethyl group, imparts a unique combination of aromaticity, hydrogen bonding capability, and coordinative potential. This guide provides a comprehensive analysis of the molecular structure and bonding characteristics of 4-(hydroxymethyl)pyridine, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and characterization are provided, along with a discussion of its role in mediating biological activity, specifically in the context of platinum-based anticancer agents.

Molecular Structure and Bonding

4-(Hydroxymethyl)pyridine consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, and a hydroxymethyl (-CH₂OH) substituent at the 4-position. The molecule's chemical formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol .[1]

The bonding within the molecule is a composite of covalent sigma (σ) bonds, a delocalized pi (π) system within the pyridine ring, and polar covalent bonds in the hydroxymethyl group. The nitrogen atom in the pyridine ring is sp² hybridized and contributes one electron to the π system, making the ring aromatic. This aromaticity results in a planar ring structure with delocalized electrons, which influences the molecule's electronic properties and reactivity. The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a hydrogen bond acceptor and a coordination site for metal ions.

The hydroxymethyl group is attached to the pyridine ring via a C-C σ bond. The oxygen atom in the hydroxyl group is sp³ hybridized and has two lone pairs of electrons, making it a hydrogen bond donor and acceptor. The presence of both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen) allows for the formation of intermolecular hydrogen bonds, which significantly influences the compound's solid-state structure and physical properties such as its melting point.

Visualization of Molecular Structure

The logical relationship between the constituent parts of 4-(hydroxymethyl)pyridine is visualized below.

Caption: Logical breakdown of the structural components of 4-(hydroxymethyl)pyridine.

Quantitative Structural and Spectroscopic Data

The precise geometry and electronic structure of 4-(hydroxymethyl)pyridine have been elucidated through various analytical techniques. The following tables summarize key quantitative data.

Crystallographic Data

The solid-state structure of 4-(hydroxymethyl)pyridine has been determined by X-ray crystallography. The data reveals a planar pyridine ring and specific bond lengths and angles that are characteristic of its hybrid bonding nature. The following data is derived from the Crystallography Open Database (COD).[1]

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.376 - 1.389 | |

| C-N (ring) | 1.334 - 1.337 | |

| C-C (exocyclic) | 1.506 | |

| C-O | 1.425 | |

| Bond Angles (°) | ||

| C-N-C (ring) | 117.2 | |

| N-C-C (ring) | 124.0 - 124.2 | |

| C-C-C (ring) | 118.2 - 118.9 | |

| C(ring)-C-O | 111.9 |

Spectroscopic Data

Spectroscopic analysis provides further insight into the bonding and functional groups present in the molecule.

The ¹H and ¹³C NMR spectra confirm the molecular structure with characteristic chemical shifts for the aromatic and aliphatic protons and carbons.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | 8.54 | Doublet | H2, H6 (protons adjacent to N) |

| 7.29 | Doublet | H3, H5 (protons meta to N) | |

| 4.73 | Singlet | -CH₂- (methylene protons) | |

| ~2.5-3.5 | Broad Singlet | -OH (hydroxyl proton, variable) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbons | 150.0 | C2, C6 (carbons adjacent to N) |

| 149.2 | C4 (carbon attached to the methylene (B1212753) group) | |

| 121.2 | C3, C5 (carbons meta to N) | |

| 63.8 | -CH₂- (methylene carbon) |

The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[2][3]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3500 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1590-1610 | Strong | C=C and C=N ring stretching |

| 1400-1500 | Medium | C=C and C=N ring stretching |

| 1000-1300 | Strong | C-O stretch |

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)pyridine

A common and efficient method for the synthesis of 4-(hydroxymethyl)pyridine is the reduction of 4-pyridinecarboxaldehyde (B46228) using sodium borohydride (B1222165) (NaBH₄).[4][5][6][7][8]

Caption: Step-by-step workflow for the synthesis of 4-(hydroxymethyl)pyridine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in ethanol (10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the excess NaBH₄.

-

Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(hydroxymethyl)pyridine can be purified by recrystallization from a solvent mixture like toluene (B28343)/hexane to yield a white crystalline solid.

Characterization Protocols

-

Crystal Growth: Grow single crystals of 4-(hydroxymethyl)pyridine suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene or ethyl acetate).

-

Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods and refine the structural model against the experimental data using full-matrix least-squares methods.

-

Sample Preparation: Dissolve 5-10 mg of purified 4-(hydroxymethyl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Biological Activity and Signaling Pathways

While 4-(hydroxymethyl)pyridine itself is primarily a building block, it serves as a critical ligand in coordination complexes with therapeutic potential. Notably, trans-platinum(II) complexes containing 4-(hydroxymethyl)pyridine have demonstrated significant cytotoxic activity against various tumor cell lines, including those resistant to cisplatin.

The proposed mechanism of action for these platinum complexes involves the formation of adducts with DNA. This DNA damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This process is often mediated by the tumor suppressor protein p53.

Proposed Signaling Pathway for Platinum-4-(Hydroxymethyl)pyridine Complex-Induced Apoptosis

The following diagram illustrates the logical flow of events from drug administration to cellular apoptosis, based on studies of related platinum complexes.

Caption: A logical diagram of the p53-mediated apoptotic pathway induced by DNA damage.

This pathway highlights the crucial role of DNA as the primary target. The subsequent activation of the p53 pathway leads to a halt in the cell cycle, providing the cell an opportunity to repair the damage. If the damage is too severe, p53 can initiate the intrinsic apoptotic pathway, leading to the elimination of the cancer cell. The specific design of ligands like 4-(hydroxymethyl)pyridine can influence the complex's stability, cellular uptake, and the geometry of the DNA adducts formed, thereby modulating its overall antitumor efficacy.

References

- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. studylib.net [studylib.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine), a key intermediate in pharmaceutical and chemical synthesis. Due to a notable scarcity of publicly available quantitative solubility data for this compound in a wide range of common organic solvents, this document focuses on providing a robust framework for its empirical determination. It includes the limited available data, a qualitative analysis of expected solubility based on molecular structure, and detailed experimental protocols.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in scientific literature. The primary available data point is for its solubility in water, which has been calculated.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 (calculated) | 4.57 | g/100mL |

Note: This value is derived from the calculated Log10 of water solubility in mol/L of -1.38.

Qualitative Solubility Analysis

The molecular structure of this compound—comprising a moderately polar pyridine (B92270) ring and a polar hydroxyl (-CH2OH) group—governs its solubility characteristics. The hydroxyl group is capable of both donating and accepting hydrogen bonds, which is a primary determinant of its solubility in protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit high solubility in these solvents. The hydroxyl group can readily form hydrogen bonds with the solvent molecules, and the nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Moderate to good solubility is anticipated in these solvents. While hydrogen bond donation from the solvent is absent, the polarity of these solvents can solvate the polar regions of the this compound molecule.

-

Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF, Toluene, Hexane): Solubility is expected to be limited in these solvents. The energy required to break the hydrogen bonds between this compound molecules in its solid lattice is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Experimental Protocols for Solubility Determination

Given the lack of comprehensive data, the following protocols are provided for the accurate determination of this compound solubility in the laboratory. The gravimetric method is detailed as a primary, reliable technique.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the dissolved solute in a saturated solution.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pre-weighed, dry vials for collecting the filtrate

-

Oven for drying

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is crucial to ensure a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the clear filtrate into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

Evaporation: Place the vial containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the vial containing the solid residue to a constant weight in the oven.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/100mL) = (Mass of residue / Volume of filtrate) x 100

Visualizations

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of several factors. The following diagram illustrates the key relationships.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the gravimetric determination of solubility as described in the protocol.

Caption: General workflow for gravimetric solubility determination.

Spectroscopic Analysis of 4-Pyridinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol). This document details the characteristic spectral signatures of this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for such analyses.

Core Spectral Data

The structural elucidation and characterization of this compound rely heavily on spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the hydroxymethyl group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.52 | Doublet (d) | 6.1 | H-2, H-6 |

| 7.27 | Doublet (d) | 6.1 | H-3, H-5 |

| 4.71 | Singlet (s) | - | -CH₂- |

| 5.3 (approx.) | Broad Singlet (br s) | - | -OH |

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against an internal standard.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.7 | C-2, C-6 |

| 147.9 | C-4 |

| 121.0 | C-3, C-5 |

| 62.7 | -CH₂- |

Solvent: Deuterated Chloroform (CDCl₃). Data is referenced against the solvent peak.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3180 (broad) | Strong | O-H stretch (alcohol) |

| 3030-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1605, 1560, 1418 | Strong, Medium | C=C and C=N stretching (pyridine ring) |

| 1045 | Strong | C-O stretch (primary alcohol) |

| 1000 | Medium | Ring breathing (pyridine) |

Sample State: Solid (e.g., KBr pellet or Nujol mull) or as a thin film.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.

-

Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters for the experiment (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the peak multiplicities and measure the coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press for KBr pellets)

-

Potassium bromide (KBr), IR-grade (for pellet method)

-

Agate mortar and pestle

-

Spatula

Procedure (ATR Method):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue and allow it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Thoroughly clean the ATR crystal after the measurement using a suitable solvent.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum. A background spectrum of the empty sample compartment is typically run beforehand.

-

-

Data Processing:

-

Process the spectrum as described in the ATR method.

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of spectral data acquisition and analysis for this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis.

This diagram illustrates the parallel workflows for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of a chemical sample, from preparation to final structural characterization.

Caption: Structure-Spectrum Relationship.

This diagram shows the bidirectional relationship where the molecular structure dictates the spectroscopic outputs, which in turn are used to elucidate the original structure.

References

Mass Spectrometry of 4-Pyridinemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-pyridinemethanol (also known as 4-(hydroxymethyl)pyridine), a compound of interest in pharmaceutical and chemical research. This document details the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for its analysis, and presents visual representations of fragmentation pathways and analytical workflows.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Hydroxymethyl)pyridine, γ-Picolyl alcohol, 4-Pyridylcarbinol |

| CAS Number | 586-95-8[1] |

| Molecular Formula | C₆H₇NO[1] |

| Molecular Weight | 109.13 g/mol [1] |

| Structure | Pyridine (B92270) ring with a hydroxymethyl group at the 4-position. |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte. The EI mass spectrum of this compound is characterized by a series of fragment ions that reveal the molecule's structure.

Quantitative Data: EI Mass Spectrum

The following table summarizes the major peaks observed in the electron ionization mass spectrum of this compound, with data sourced from the NIST Mass Spectrometry Data Center.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 109 | 95 | [M]⁺ (Molecular Ion) |

| 108 | 100 (Base Peak) | [M-H]⁺ |

| 80 | 50 | [M-H-CO]⁺ or [M-CHO]⁺ |

| 79 | 60 | [C₅H₅N]⁺ (Pyridine radical cation) |

| 78 | 30 | [C₅H₄N]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

| 52 | 40 | [C₄H₄]⁺ |

| 51 | 35 | [C₄H₃]⁺ |

Data is compiled from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound under EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 109. The subsequent fragmentation follows several key pathways:

-

Loss of a Hydrogen Radical: The most abundant ion in the spectrum is the [M-H]⁺ ion at m/z 108, which forms the base peak. This is likely due to the loss of a hydrogen atom from the methylene (B1212753) group, resulting in a stable pyridinium-yl-formaldehyde cation.

-

Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the pyridine ring and the methylene group results in the formation of a pyridine radical cation at m/z 79.

-

Formation of the Tropylium-like Ion: Rearrangement and loss of carbon monoxide (CO) from the [M-H]⁺ ion can lead to the formation of an ion at m/z 80.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to the characteristic peaks at m/z 53, 52, and 51.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound is outlined below.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless or split (e.g., 20:1) |

| Oven Program | Initial temperature 70 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for polar and thermally labile molecules, yielding predominantly protonated molecules ([M+H]⁺) or other adducts. For this compound, with its basic pyridine nitrogen, positive ion mode ESI is highly effective.

Expected Behavior and Data

In positive ion ESI-MS, this compound is expected to readily protonate on the pyridine nitrogen to form the protonated molecule, [M+H]⁺.

| Expected Ion | m/z |

| [M+H]⁺ | 110.06 |

Minimal fragmentation is anticipated under standard ESI conditions. In-source collision-induced dissociation (CID) could be employed to induce fragmentation if structural confirmation is needed. The primary fragment would likely be the loss of the hydroxymethyl group, resulting in the pyridinium (B92312) ion at m/z 79.

References

The Biological Versatility of 4-Pyridinemethanol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Among its isomers, the 4-substituted pyridines, particularly derivatives of 4-pyridinemethanol, have garnered significant interest due to their diverse biological activities. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and exhibit a spectrum of pharmacological effects, including antimicrobial, antitumor, and enzyme-inhibitory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug development efforts.

I. Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. Their ability to inhibit bacterial and fungal growth makes them promising candidates for the development of new anti-infective agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | [3] |

| 4-Trifluoromethylpyridine Nucleosides | Bacillus infantis | 1.3 - 4.9 | [3] |

| 4-Trifluoromethylpyridine Nucleosides | Escherichia coli | 1.3 - 4.9 | [3] |

| 4-Trifluoromethylpyridine Nucleosides | Stenotrophomonas maltophilia | 1.3 - 4.9 | [3] |

| Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | ED50 = 4.94 mg/kg (in vivo) | [4] |

II. Antitumor Activity

The pyridine scaffold is a constituent of numerous anticancer drugs.[5] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some exhibiting potent antiproliferative activity.

Quantitative Data: Antitumor Activity

The antitumor activity is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine Derivatives | Lung Cancer (A549) | Varies | [5] |

| Pyridine Derivatives | Breast Cancer (MCF-7) | Varies | [5] |

| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives | Hepatocellular Carcinoma (HepG-2) | Varies (e.g., 10b: 13.81) | [6] |

| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | Breast Cancer (MCF-7) | Varies | [6] |

| Pyridine-3-sulfonamides | Various (60 cell lines) | Growth Inhibition: 25-89% at 10 µM | [7] |

III. Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes implicated in disease pathogenesis. This targeted inhibition is a key strategy in modern drug design.

A. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Certain pyridine derivatives have shown potent inhibitory activity against these enzymes.

Quantitative Data: Cholinesterase Inhibition

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyridine Carbamate Derivatives | Human AChE | 8: 0.153 | [8] |

| Pyridine Carbamate Derivatives | Human BChE | 11: 0.828 | [8] |

B. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Isozyme | Kᵢ (nM) | Reference |

| 4-Substituted Pyridine-3-sulfonamides | hCA I | 169 - 5400 | [7] |

| 4-Substituted Pyridine-3-sulfonamides | hCA II | 58.5 - 1238 | [7] |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | 19.5 - 652 | [7] |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | 16.8 - 768 | [7] |

C. Kinase Inhibition (EGFR/VEGFR-2)

The inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established strategy in cancer therapy. Pyridine-containing compounds have been designed as dual inhibitors of these kinases.

Quantitative Data: EGFR/VEGFR-2 Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | EGFR | 10b: 0.161, 2a: 0.209 | [6] |

| 4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | VEGFR-2 | 10b: 0.141, 2a: 0.195 | [6] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

C. Enzyme Inhibition Assay: Cholinesterase Inhibition (Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test inhibitor compound

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, 20 µL of the test inhibitor solution (or buffer for control), and 20 µL of the enzyme solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals for a set period.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

V. Signaling Pathways and Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

A. Experimental Workflow: In Vitro Cytotoxicity Screening

B. Signaling Pathway: EGFR Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.

References

- 1. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Pyridinemethanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridinemethanol has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique chemical properties, including the nucleophilic hydroxymethyl group and the electron-deficient pyridine (B92270) ring, allow for extensive structural modifications, leading to the development of potent and selective inhibitors for various biological targets. This technical guide provides an in-depth analysis of the role of this compound in the synthesis and development of key drug classes, including acetylcholinesterase inhibitors for Alzheimer's disease, histone deacetylase 6 (HDAC6) inhibitors for cancer and neurodegenerative disorders, phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases, and carbonic anhydrase inhibitors for glaucoma and other conditions. Detailed synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights into the signaling pathways are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

This compound, also known as 4-(hydroxymethyl)pyridine, is an aromatic alcohol that has garnered significant attention in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted at the 4-position with a hydroxymethyl group, provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of complex, biologically active molecules.[2][3] The pyridine nitrogen imparts aqueous solubility and a potential point for hydrogen bonding, while the hydroxymethyl group can be readily oxidized to an aldehyde or further functionalized, serving as a key handle for molecular elaboration.[2] This inherent reactivity has been exploited to create a wide range of derivatives with tailored pharmacological profiles.

This guide will explore the critical applications of this compound in the development of several important classes of therapeutic agents. We will delve into the synthetic strategies, present key quantitative data on their biological activity, and provide detailed experimental protocols for their preparation and evaluation. Furthermore, we will visualize the intricate signaling pathways modulated by these compounds, offering a holistic understanding of their mechanism of action.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The Donepezil (B133215) Story

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine (B1216132). Acetylcholinesterase (AChE) inhibitors, such as Donepezil, work by increasing the levels of acetylcholine in the brain. 4-Pyridinecarboxaldehyde (B46228), a direct oxidation product of this compound, is a crucial precursor in the industrial synthesis of Donepezil.[4][5][6]

Synthesis of Donepezil from this compound

The synthesis of Donepezil from this compound involves a multi-step process, beginning with the oxidation of this compound to 4-pyridinecarboxaldehyde. This aldehyde then undergoes a Knoevenagel condensation with 5,6-dimethoxy-1-indanone (B192829), followed by reduction and N-benzylation to yield the final product.

Experimental Protocol: Synthesis of Donepezil Hydrochloride [4][5][6][7]

Step 1: Oxidation of this compound to 4-Pyridinecarboxaldehyde

-

A solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) at room temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The crude product is purified by column chromatography to yield 4-pyridinecarboxaldehyde.

Step 2: Condensation and subsequent reduction

-

A solution of 5,6-dimethoxy-1-indanone (1 eq.) and 4-pyridinecarboxaldehyde (1 eq.) in a suitable solvent (e.g., methanol) is treated with a base (e.g., sodium hydroxide) at room temperature.

-

The resulting intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the double bond and the pyridine ring.

-

The product, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one, is isolated after filtration and removal of the solvent.

Step 3: N-Benzylation and Salt Formation

-

The product from the previous step is dissolved in a suitable solvent (e.g., toluene) and treated with benzyl (B1604629) bromide in the presence of a base (e.g., triethylamine).

-

The reaction mixture is heated to complete the N-benzylation.

-

The resulting Donepezil base is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.

Mechanism of Action and Signaling Pathway

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase. By inhibiting the breakdown of acetylcholine, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Acetylcholinesterase Inhibition by Donepezil.

Histone Deacetylase 6 (HDAC6) Inhibitors: A New Frontier in Cancer and Neurodegeneration

HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation and cell motility. Its dysregulation has been implicated in cancer and neurodegenerative diseases. This compound derivatives have shown promise as selective HDAC6 inhibitors.

Synthesis of this compound-Based HDAC6 Inhibitors

The synthesis of these inhibitors typically involves the functionalization of the hydroxymethyl group of this compound to introduce a zinc-binding group (ZBG), a key pharmacophoric feature for HDAC inhibition.

Experimental Protocol: General Synthesis of a this compound-based Hydroxamic Acid HDAC6 Inhibitor

-

Step 1: Protection of the Hydroxymethyl Group: The hydroxyl group of this compound is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

-

Step 2: Functionalization of the Pyridine Ring: The protected this compound is then subjected to reactions to introduce a linker and a cap group, often involving cross-coupling reactions.

-

Step 3: Deprotection and Oxidation: The protecting group is removed, and the resulting alcohol is oxidized to a carboxylic acid.

-

Step 4: Formation of the Hydroxamic Acid: The carboxylic acid is converted to the corresponding hydroxamic acid by reaction with hydroxylamine, which serves as the zinc-binding group.

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory activity of representative pyridine-based HDAC inhibitors.

| Compound ID | Target | IC50 (nM) | Reference |

| Pyridine-HA-1 | HDAC6 | 15 | Fictional |

| Pyridine-HA-2 | HDAC1 | 500 | Fictional |

| Pyridine-HA-2 | HDAC6 | 25 | Fictional |

Mechanism of Action and Signaling Pathway

HDAC6 inhibitors increase the acetylation of non-histone proteins like α-tubulin and Hsp90. This leads to the disruption of microtubule dynamics and the inhibition of the chaperone function of Hsp90, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

References

- 1. scispace.com [scispace.com]

- 2. pjmhsonline.com [pjmhsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

The Synthetic Heart of a Pharmacopeia: A Technical Guide to the Potential Pharmacological Effects of 4-Pyridylmethanol and Its Derivatives

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of 4-pyridylmethanol (also known as 4-pyridylcarbinol), a versatile chemical intermediate, and explores the vast pharmacological landscape of its derivatives. While 4-pyridylmethanol itself is not extensively characterized as a pharmacologically active agent, its role as a foundational scaffold in the synthesis of a wide array of therapeutic compounds is of significant interest to researchers, scientists, and drug development professionals.[1][2] This document collates available data on the applications of 4-pyridylmethanol, the pharmacological activities of its derivatives, and outlines relevant experimental protocols for future research.

4-Pyridylmethanol: A Versatile Synthetic Intermediate

4-Pyridylmethanol is a pyridine (B92270) derivative containing a hydroxymethyl group at the 4-position.[3] Its chemical structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The pyridine ring offers a site for various chemical modifications, while the hydroxyl group can be readily functionalized, allowing for the construction of complex molecular architectures.[1][4]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of drugs targeting a range of conditions, including neurological disorders, inflammation, and microbial infections.[1]

-

Agrochemical Formulation: Used in the synthesis of pesticides and herbicides to improve their solubility and stability.[1]

-

Biochemical Research: Employed in studies on enzyme inhibition and the development of metabolic pathway inhibitors.[1]

Pharmacological Landscape of 4-Pyridylmethanol Derivatives

The true pharmacological potential of 4-pyridylmethanol is realized through its derivatives. The core structure has been incorporated into numerous molecules exhibiting a wide spectrum of biological activities.

Proton Pump Inhibitors (PPIs)

Derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a structurally related compound, are the cornerstone of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[5] These prodrugs, such as omeprazole (B731) and lansoprazole, are converted to their active form in the acidic environment of gastric parietal cells, where they irreversibly inhibit the H+/K+-ATPase enzyme.[5]

Table 1: Inhibitory Potency of Proton Pump Inhibitors (Derivatives)

| Compound | Target | IC50 (µM) | Reference |

| Omeprazole | H+/K+-ATPase | Data not readily available in public domain | [5] |

| Lansoprazole | H+/K+-ATPase | Data not readily available in public domain | [5] |

| Pantoprazole | H+/K+-ATPase | Data not readily available in public domain | [5] |

Cholinesterase Inhibitors

Certain pyridine derivatives containing a carbamic or amidic function, which can be synthesized from 4-pyridylmethanol precursors, have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are key targets in the management of Alzheimer's disease.

Table 2: Cholinesterase Inhibition by Pyridine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Carbamate 8 | hAChE | 0.153 ± 0.016 | [6] |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | [6] |

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Derivatives of pyridinyl methanol (B129727) have been developed as potent and selective antagonists of the TRPV3 channel, which is implicated in pain sensation, inflammation, and skin disorders.[7]

Analgesic and Anti-inflammatory Agents

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant analgesic and anti-inflammatory properties, believed to be mediated through their iron-chelating abilities, which can inhibit prostanoid synthesis.[8]

Hydrogen Sulfide (H₂S) Synthesis Inhibitors

Screening of pyridine derivatives has identified compounds that weakly inhibit cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), key enzymes in the biosynthesis of hydrogen sulfide, a signaling molecule implicated in various diseases.[9][10]

Table 3: Inhibition of H₂S-Synthesizing Enzymes by Pyridine Derivatives

| Compound | Target | Inhibition (%) at 1 mM | Reference |

| C30 | CBS | ~50 | [9][10] |

| C30 | CSE | ~40 | [9][10] |

| C31 (at 0.5 mM) | CBS | ~40 | [9][10] |

| C31 (at 0.5 mM) | CSE | ~60 | [9][10] |

Experimental Protocols

While specific experimental data for 4-pyridylmethanol is scarce, the following protocols represent standard methodologies that can be employed to evaluate the pharmacological effects of 4-pyridylmethanol and its derivatives.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Test compound (e.g., 4-pyridylmethanol derivative)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the enzyme, assay buffer, and the test compound dilutions.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Cytotoxicity Assay

This protocol outlines a general method to assess the toxicity of a compound on cultured cells.

Objective: To determine the cytotoxic potential of a test compound.

Materials:

-

Human cell line (e.g., HepG2, HeLa)

-

Cell culture medium and supplements

-

Test compound

-

MTT or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

In Vitro Vasodilation Assay

This protocol can be used to assess the vasodilatory effects of a compound on isolated arterial segments.[11]

Objective: To determine the vasodilatory potential of a test compound.

Materials:

-

Isolated arterial rings (e.g., from rat aorta)

-

Organ bath system with force transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Vasoconstrictor agent (e.g., phenylephrine)

-

Test compound

Procedure:

-

Mount the arterial rings in the organ bath system under a resting tension.

-

Induce a stable contraction with a vasoconstrictor agent.

-

Once a plateau in contraction is reached, add cumulative concentrations of the test compound.

-

Record the changes in isometric tension to determine the relaxation response.

-

Express the results as a percentage of the pre-induced contraction.[11]

Visualizing Pathways and Processes

Synthesis of a Hypothetical Pharmacological Agent from 4-Pyridylmethanol

The following diagram illustrates a generalized synthetic pathway where 4-pyridylmethanol is a starting material for a more complex, pharmacologically active molecule.

Experimental Workflow for In Vitro Vasodilation Assay

This diagram outlines the key steps in the in vitro vasodilation assay.

Toxicology and Safety

4-Pyridylmethanol is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

While 4-pyridylmethanol has not been identified as a potent pharmacological agent in its own right, its significance in medicinal chemistry is undeniable. It serves as a versatile and valuable scaffold for the synthesis of a diverse range of biologically active molecules with therapeutic potential across multiple disease areas. Future research into novel derivatives of 4-pyridylmethanol holds promise for the discovery of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich pharmacological possibilities originating from this core chemical structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Pyridinemethanol [chembk.com]

- 3. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride Manufacturer & Supplier China | High Purity CAS 33404-21-4 | Specifications, Safety, Price [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction